Hpk1-IN-35

HPK1 MAP4K1 kinase inhibition

Researchers require HPK1 inhibitors with validated orthogonal cellular activity beyond biochemical potency. Hpk1-IN-35 (Compound 31) addresses this gap. - **Biochemical potency**: IC50 3.5 nM (HPK1 enzymatic assay) - **Cellular target engagement**: p-SLP76 suppression IC50 1.04 µM (Jurkat T cells) - **Functional outcome**: IL-2 secretion EC50 1.19 µM - **Scaffold**: 7H-pyrrolo[2,3-d]pyrimidine core - distinct from alternative chemotypes Suitable for TCR signaling studies, orthogonal validation, and in vitro T-cell activation assays.

Molecular Formula C30H32N8O3S
Molecular Weight 584.7 g/mol
Cat. No. B12390678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-35
Molecular FormulaC30H32N8O3S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C(=CN4)C5=CN=CC=C5)C(=N3)NC6=CC=CC=C6S(=O)(=O)N(C)C)OC
InChIInChI=1S/C30H32N8O3S/c1-37(2)42(39,40)26-10-6-5-9-23(26)33-29-27-22(20-8-7-12-31-16-20)17-32-28(27)35-30(36-29)34-24-14-21-18-38(3)13-11-19(21)15-25(24)41-4/h5-10,12,14-17H,11,13,18H2,1-4H3,(H3,32,33,34,35,36)
InChIKeyUVFANRIFEXGNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-35 HPK1 Inhibitor Overview


Hpk1-IN-35 (also referred to as Compound 31) is a small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) featuring a 7H-pyrrolo[2,3-d]pyrimidine core scaffold [1]. It demonstrates potent enzymatic inhibition with an IC50 of 3.5 nM in biochemical assays and reduces phosphorylation of the downstream substrate SLP76 while enhancing IL-2 secretion in T-cell models [1]. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, making it a validated target for cancer immunotherapy [1].

HPK1 pathway inhibition study fit
TCR signaling assay context with reported p-SLP76 suppression
Supports immune-cell activation readout (IL-2 secretion)

Why Hpk1-IN-35 Is Not Interchangeable


HPK1 inhibitors exhibit substantial variation in biochemical potency, cellular target engagement, and functional T-cell activation across distinct chemical scaffolds [1]. Even compounds with comparable enzymatic IC50 values can diverge significantly in downstream cellular readouts—such as p-SLP76 suppression and IL-2 secretion—due to differences in cell permeability, intracellular residence time, and off-target kinase interactions [1]. Hpk1-IN-35 provides a specific combination of biochemical potency and functional cellular activity that is not universally shared by other HPK1 inhibitors, making direct substitution without experimental validation unreliable.

Chemical scaffold divergence may alter cellular target engagement and functional T-cell readouts
Even similar enzymatic IC50 may not predict p-SLP76 or IL-2 response across inhibitors
Direct substitution without experimental validation may confound pathway interpretation

Quantitative Comparison with Other HPK1 Inhibitors


Biochemical HPK1 Inhibition Potency

Hpk1-IN-35 demonstrates an IC50 of 3.5 nM against HPK1 in a biochemical assay [1]. This places it as a moderately potent inhibitor within the broader HPK1 inhibitor landscape, with lower potency than HPK1-IN-3 (0.25 nM) and HPK1-IN-62 (1.22 nM) , but higher potency than Compound 24 (10.1 nM) [2].

Biochemical HPK1 Inhibition
Cross-study comparable
IC50 3.5 nM
Mid-nanomolar potency context; lower than HPK1-IN-3 (0.25 nM), higher than Compound 24 (10.1 nM)
Biochemical mobility shift assay; rank within tested set
HPK1 MAP4K1 kinase inhibition

Cellular p-SLP76 Target Engagement

Hpk1-IN-35 suppresses phosphorylation of SLP76, a direct HPK1 substrate, with an IC50 of 1.04 µM in Jurkat cells stimulated with anti-CD3 antibody . This cellular potency is approximately 11-fold weaker than HPK1-IN-65, which exhibits an IC50 of 92.3 nM for pSLP76 inhibition under comparable assay conditions [1].

Cellular p-SLP76 Engagement
Cross-study comparable
IC50 1.04 µM (1040 nM)
Supports cellular target engagement context; ~11-fold lower potency than HPK1-IN-65
Jurkat cells, anti-CD3 stimulation; intermediate suppression window
p-SLP76 T-cell signaling target engagement

IL-2 Secretion Enhancement in T Cells

Hpk1-IN-35 promotes IL-2 secretion from Jurkat cells with an EC50 of 1.19 µM . This functional potency is lower than that of HPK1-IN-3, which shows an EC50 of 108 nM for IL-2 production in human PBMCs , and HPK1-IN-65, which has an EC50 of 398 nM in Jurkat cells [1].

IL-2 Secretion Enhancement
Cross-study comparable
EC50 1.19 µM (1190 nM)
Functional T-cell activation readout context; less potent than HPK1-IN-3 and HPK1-IN-65
Jurkat cells, 24 h; cross-study cell-type differences may affect comparison
IL-2 secretion T-cell activation functional assay

Kinase Selectivity Profile

The original research publication reports that Hpk1-IN-35 (Compound 31) exhibits 'favorable selectivity within a panel of kinases' [1]. While quantitative selectivity ratios are not disclosed in the public abstract, this statement establishes a baseline of kinome selectivity distinct from compounds with explicitly characterized selectivity windows—such as HPK1-IN-62, which demonstrates >665-fold selectivity over GLK and >1095-fold over LCK .

Kinase Selectivity Profile
Class-level inference
Favorable selectivity within a panel of kinases (qualitative)
Selectivity context requires verification; quantitative panel data not disclosed
Source describes qualitative assessment; specific off-target ratios unavailable
kinase selectivity off-target MAP4K family

Recommended Research Applications


T-Cell Signaling Pathway Analysis

Hpk1-IN-35 is suitable for biochemical and cellular studies examining the role of HPK1 in TCR signaling. Its potent enzymatic inhibition (IC50 3.5 nM) enables effective kinase blockade in purified enzyme assays [1]. In Jurkat T cells, it dose-dependently suppresses p-SLP76 (IC50 1.04 µM) and enhances IL-2 secretion (EC50 1.19 µM), providing validated tools for exploring HPK1-dependent negative feedback mechanisms .

Comparative Inhibitor Profiling

Researchers seeking to benchmark HPK1 inhibitor scaffolds may utilize Hpk1-IN-35 as a representative 7H-pyrrolo[2,3-d]pyrimidine derivative. Its biochemical and cellular activity metrics (3.5 nM enzymatic IC50; 1.04 µM p-SLP76 IC50) offer a mid-range potency reference point for comparison with more potent compounds (e.g., HPK1-IN-3 at 0.25 nM) or less potent analogs (e.g., Compound 24 at 10.1 nM) [1][2].

Immuno-Oncology Target Validation

Given HPK1's established role as a negative regulator of anti-tumor immunity, Hpk1-IN-35 can be employed in in vitro T-cell activation assays to confirm target engagement and downstream functional consequences [1]. Its ability to enhance IL-2 production in Jurkat cells (EC50 1.19 µM) makes it a candidate for preliminary screening of HPK1-dependent cytokine modulation .

Chemical Biology Tool for HPK1 Pathway Dissection

Hpk1-IN-35 provides a chemically distinct HPK1 inhibitor scaffold (7H-pyrrolo[2,3-d]pyrimidine) that may circumvent resistance or off-target issues associated with alternative chemotypes [1]. This structural differentiation supports orthogonal chemical biology approaches when validating HPK1-dependent phenotypes observed with other inhibitor series.

Application
Selection Property
Validation Focus
T-cell signaling pathway studies
Biochemical-to-cellular engagement profile
p-SLP76 and IL-2 readout context
Comparative inhibitor profiling
Scaffold-specific potency ranking
Cross-study potency and selectivity comparison
Immuno-oncology target investigation
TCR negative-feedback modulation context
IL-2 secretion enhancement in Jurkat cells
Chemical biology tool
7H-pyrrolo[2,3-d]pyrimidine scaffold differentiation
Orthogonal phenotype validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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